molecular formula C25H22N2O3 B271056 N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271056
M. Wt: 398.5 g/mol
InChI Key: IKLNOXAIZSNXJK-UHFFFAOYSA-N
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Description

N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBF is a heterocyclic compound that contains a pyrrolidine ring, a carboxamide group, and a dibenzo[b,d]furan moiety.

Mechanism of Action

The exact mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide may exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide may reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to exhibit analgesic effects by modulating the activity of various pain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor. Additionally, N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit antitumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified. Additionally, N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit a range of therapeutic properties, making it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments. For example, the exact mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide may exhibit off-target effects, which could limit its clinical utility.

Future Directions

There are several future directions for research on N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research could focus on elucidating the exact mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, which could help to optimize its therapeutic effects. Additionally, research could focus on developing new derivatives of N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide that exhibit improved pharmacological properties. Finally, research could focus on developing new drug delivery systems for N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, which could improve its bioavailability and reduce its off-target effects.
Conclusion:
In conclusion, N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit a range of therapeutic properties, including anti-inflammatory, analgesic, and antitumor effects. Although there are some limitations associated with the use of N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments, its promising therapeutic properties make it a promising candidate for the development of new drugs. There are several future directions for research on N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, including elucidating its mechanism of action, developing new derivatives, and improving drug delivery systems.

Synthesis Methods

N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dibenzo[b,d]furan-3-amine to form the corresponding amide. Finally, the amide is cyclized with the help of trifluoroacetic acid to form N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit a range of therapeutic properties, including anti-inflammatory, analgesic, and antitumor effects. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

Product Name

N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-dibenzofuran-3-yl-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H22N2O3/c1-15-7-8-16(2)21(11-15)27-14-17(12-24(27)28)25(29)26-18-9-10-20-19-5-3-4-6-22(19)30-23(20)13-18/h3-11,13,17H,12,14H2,1-2H3,(H,26,29)

InChI Key

IKLNOXAIZSNXJK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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